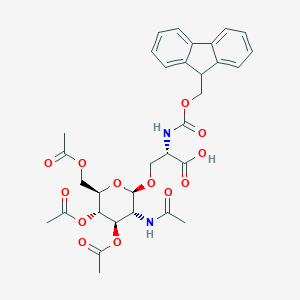

Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH

Übersicht

Beschreibung

Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH: is a synthetic compound often used in peptide synthesis. It is a derivative of serine, an amino acid, and is modified with a glycosylated group. The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used as a protective group in peptide synthesis to protect the amino group during the coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH typically involves multiple steps:

Protection of Serine: The hydroxyl group of serine is protected using a suitable protecting group.

Glycosylation: The protected serine is then glycosylated with N-acetylglucosamine (GlcNAc) derivatives.

Fmoc Protection: The amino group of serine is protected with the Fmoc group.

Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods: Industrial production may involve automated peptide synthesizers, which can efficiently handle the multiple steps required for the synthesis of such complex molecules.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions may target the carbonyl groups in the acetylated GlcNAc.

Substitution: Nucleophilic substitution reactions can occur at the Fmoc group.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like piperidine for Fmoc deprotection.

Major Products:

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Deprotected serine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used in the synthesis of glycopeptides and glycoproteins.

- Serves as a building block in combinatorial chemistry.

Biology:

- Studied for its role in protein glycosylation.

- Used in the development of glycopeptide-based vaccines.

Medicine:

- Investigated for its potential in drug delivery systems.

- Explored for its role in modulating immune responses.

Industry:

- Utilized in the production of synthetic peptides for research and therapeutic purposes.

Wirkmechanismus

The compound exerts its effects primarily through its incorporation into peptides and proteins. The glycosylated serine residue can influence protein folding, stability, and interactions with other biomolecules. The Fmoc group facilitates the stepwise synthesis of peptides by protecting the amino group during coupling reactions.

Vergleich Mit ähnlichen Verbindungen

Fmoc-L-Ser-OH: Lacks the glycosylated group.

Fmoc-L-Thr(|A-D-GlcNAc(Ac)3)-OH: Similar structure but with threonine instead of serine.

Fmoc-L-Ser(|A-D-GalNAc(Ac)3)-OH: Similar structure but with N-acetylgalactosamine instead of N-acetylglucosamine.

Uniqueness:

- The presence of the glycosylated group (GlcNAc) distinguishes it from other Fmoc-protected amino acids.

- The specific acetylation pattern on the GlcNAc group can influence its reactivity and interactions.

Biologische Aktivität

Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH, also known as N-α-(9-Fluorenylmethyloxycarbonyl)-O-β-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-L-serine, is a glycosylated amino acid derivative that plays a significant role in the synthesis of glycopeptides. Its structure includes a phenylmethoxycarbonyl (Fmoc) protecting group and a triacetylated N-acetylglucosamine (GlcNAc) moiety. This compound is notable for its potential biological applications, particularly in glycoprotein research and therapeutic development.

Biological Significance of Glycosylation

The incorporation of the GlcNAc moiety into the structure of Fmoc-L-Ser has profound implications for biological activity. Glycosylation can modulate various biological processes, including:

- Protein Interactions : Glycosylation influences how proteins interact with each other and with other biomolecules.

- Stability and Folding : The presence of glycan structures can enhance protein stability and assist in proper folding.

- Cell Signaling : Glycopeptides are involved in cell-cell recognition and signaling pathways, which are crucial for immune responses and cellular communication.

Synthesis and Applications

This compound is synthesized using solid-phase peptide synthesis (SPPS) techniques, which allow for the precise control of peptide structure. The Fmoc group serves as a protecting agent during synthesis, facilitating the assembly of complex glycopeptides. Following synthesis, the acetyl groups on the GlcNAc moiety can be removed to expose hydroxyl groups for further functionalization.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Fmoc-L-Thr(GlcNAc(Ac)3)-OH | Threonine instead of Serine | May exhibit different interaction profiles |

| Fmoc-L-Ala(GlcNAc(Ac)3)-OH | Alanine instead of Serine | Simpler structure potentially affecting binding |

| Fmoc-L-Ser(β-D-GalNAc(Ac)3)-OH | Galactose instead of Glucose | Different biological activity due to sugar type |

Research Findings

Recent studies have highlighted the role of glycosylated compounds like this compound in various biological contexts:

- Glycopeptide Therapeutics : Glycopeptides synthesized using this compound have shown promise in targeting specific biological processes, making them candidates for therapeutic development.

- Glycoscience Research : The use of this compound in model glycopeptide synthesis aids in understanding the structural and functional roles of glycans in biological systems .

- Protein Aggregation Studies : Research indicates that modifications like O-GlcNAc can alter protein aggregation behavior, impacting neurodegenerative disease pathways .

Case Studies

Several case studies illustrate the application of this compound in research:

-

Amyloid Formation : Studies have shown that O-GlcNAc modifications can influence amyloid fibril formation, potentially leading to reduced pathogenicity in neurodegenerative diseases such as Alzheimer’s .

"O-GlcNAc modification may alter the interactome of α-synuclein fibrils in ways that lead to reduced seeding activity in vivo" .

- Therapeutic Development : Glycopeptides synthesized using this compound have been evaluated for their ability to modulate immune responses and target specific receptors involved in disease mechanisms.

Eigenschaften

IUPAC Name |

(2S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28+,29+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORICVOOXZDVFIP-ILRBKQRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.